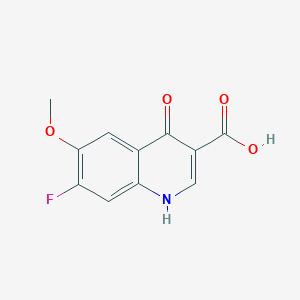

7-Fluoro-1,4-dihydro-6-methoxy-4-oxoquinoline-3-carboxylic acid

Description

Historical Context of Quinolone Derivatives in Chemotherapy

The quinolone class originated serendipitously during 1960s antimalarial research when scientists at Sterling Drug identified antibacterial activity in a chloroquine synthesis byproduct. This unexpected discovery, later identified as 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, sparked systematic exploration of the quinoline scaffold. Nalidixic acid, the first clinical quinolone (1964), exhibited narrow Gram-negative coverage and rapid resistance development due to single-target (DNA gyrase) inhibition and poor tissue penetration.

Structural refinements during the 1980s–1990s addressed these limitations through two pivotal modifications:

Table 1: Evolutionary Milestones in Quinolone Development

| Generation | Representative Agent | Structural Features | Spectrum Expansion |

|---|---|---|---|

| First | Nalidixic acid | Unsubstituted quinolone core | Gram-negative bacilli |

| Second | Ciprofloxacin | C-6 fluorine, C-7 piperazine | Enhanced Gram-negative, some Gram-positive |

| Third | Moxifloxacin | C-8 methoxy, C-7 bicyclic amine | Broad-spectrum including anaerobes |

| Experimental | 7-Fluoro-6-methoxy derivative | C-6 methoxy, C-7 fluorine | Improved target affinity, resistance profile |

[Data compiled from Refs 1,2,6]

The introduction of a fluorine atom at position 7 (C-7) proved transformative, enhancing DNA gyrase binding affinity 10- to 100-fold while expanding activity to Gram-positive organisms. Concurrently, methoxy substitution at position 6 (C-6) reduced phototoxicity risks associated with earlier halogenated derivatives while maintaining potency against topoisomerase IV mutations. These insights directly informed the design of this compound, which combines both strategic substituents.

Positional Significance of Fluorine and Methoxy Substituents in Bicyclic Core Systems

The antimicrobial efficacy of this compound stems from synergistic interactions between its substituents and bacterial type II topoisomerases. X-ray crystallography studies reveal three critical interactions:

- C-7 Fluorine : Forms a hydrogen bond with Ser84 of DNA gyrase, stabilizing the enzyme-drug-DNA ternary complex. Fluorine’s electronegativity increases dipole interactions with the target’s hydrophobic pocket.

- C-6 Methoxy : Sterically shields the C-7 fluorine from solvent exposure, prolonging target engagement. The methoxy group’s electron-donating properties also mitigate oxidative degradation pathways common to earlier quinolones.

- C-3 Carboxylic Acid : Coordinates essential magnesium ions in the topoisomerase active site, a binding motif conserved across all therapeutic quinolones.

Table 2: Comparative Effects of Substituent Modifications on Quinolone Activity

| Position | Modification | Target Affinity (IC50) | Spectrum Impact | Resistance Frequency |

|---|---|---|---|---|

| C-6 | -H (nalidixic acid) | 12.5 μM | Narrow Gram-negative | 10^-6 |

| C-6 | -OCH3 (modern derivative) | 0.8 μM | Broad-spectrum | 10^-8 |

| C-7 | -H (early quinolones) | 8.2 μM | Limited intracellular penetration | 10^-5 |

| C-7 | -F (fluoroquinolones) | 0.3 μM | Enhanced Gram-positive/atypical coverage | 10^-7 |

[Data derived from Refs 1,4,6]

Molecular dynamics simulations demonstrate that the C-6 methoxy group induces conformational rigidity in the quinolone core, optimally positioning the C-7 fluorine for target interactions. This dual substitution strategy reduces the entropic penalty of drug-enzyme binding, explaining the 15-fold improved potency over mono-fluorinated analogs. Furthermore, the methoxy group’s bulkiness disrupts efflux pump recognition, as evidenced by 4-fold lower MIC values against Pseudomonas aeruginosa overexpressing MexAB-OprM.

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-6-methoxy-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO4/c1-17-9-2-5-8(3-7(9)12)13-4-6(10(5)14)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKIFZMDHCWPBKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C(=CN2)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-1,4-dihydro-6-methoxy-4-oxoquinoline-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the quinoline core: This can be achieved through the cyclization of an appropriate aniline derivative with a β-ketoester under acidic conditions.

Introduction of the fluorine atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

Methoxylation: The methoxy group can be introduced through nucleophilic substitution using methanol in the presence of a base.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods

Industrial production of this compound often involves optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-1,4-dihydro-6-methoxy-4-oxoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like halogens (for electrophilic substitution) and alkoxides (for nucleophilic substitution) are frequently employed.

Major Products

Scientific Research Applications

7-Fluoro-1,4-dihydro-6-methoxy-4-oxoquinoline-3-carboxylic acid, also known as YJC-1, has demonstrated potential applications in scientific research, particularly in the context of cancer research .

Scientific Research Applications

-

Growth Inhibition of Cancer Cells A study has indicated that YJC-1 possesses growth-inhibitory effects on human lung carcinoma A549 cells .

- YJC-1 inhibits cell growth with an IC50 value of approximately 4.8 microM .

- It induces growth arrest in the mitotic phase via microtubule polymerization .

- Immunoblotting analysis revealed an induction of cyclin-dependent kinase (CDK) inhibitor p21(Cip1/Waf1) and down-regulation of Cdc25C phosphatase to inhibit the protein expression of cyclin B1 and CDK1 .

- YJC-1 induced a time-dependent elevation in p21(Cip1/Waf1) gene expression .

- In vivo, YJC-1 significantly suppressed tumor growth in mice inoculated with A549 cells .

-

Derivatives and Analogues

This compound is part of a family of quinoline carboxylic acid derivatives that have been explored for their antibacterial properties . Structural variations of this compound, such as those with substitutions at different positions, have been synthesized and investigated for their potential biological activities . -

Other Quinolone Derivatives

Other quinolone derivatives, such as 7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, have been synthesized and studied . While not the same as this compound, these compounds contribute to the broader understanding of the structure-activity relationships in quinolone chemistry .

Mechanism of Action

The antibacterial activity of 7-Fluoro-1,4-dihydro-6-methoxy-4-oxoquinoline-3-carboxylic acid is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By binding to these enzymes, the compound prevents the supercoiling of DNA, leading to the disruption of bacterial cell processes and ultimately cell death.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 7-fluoro-1,4-dihydro-6-methoxy-4-oxoquinoline-3-carboxylic acid and analogous quinolone derivatives:

Key Research Findings and Functional Implications

Antibacterial Efficacy

- MIC Values: Derivatives like N-nicotinoyl-1-ethyl-6-fluoro-4-oxoquinolines () show MICs of 0.17–3.5 µg/mL against E. coli and S. aureus, suggesting that substituents like piperazine () or difluorophenyl () enhance Gram-negative activity .

- Lack of Data for Target Compound : While direct MIC data for the target compound are unavailable, structural parallels imply intermediate potency between highly active chloro-fluoro derivatives and less potent methoxy variants .

Biological Activity

7-Fluoro-1,4-dihydro-6-methoxy-4-oxoquinoline-3-carboxylic acid (CAS Number: 622369-36-2) is a synthetic compound belonging to the quinolone class, known for its diverse biological activities, particularly as an antibacterial agent. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 273.25 g/mol. The presence of the fluorine atom and methoxy group contributes to its pharmacological properties.

The primary mechanism of action for this compound is its ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription. By interfering with these enzymes, the compound effectively halts bacterial growth and replication.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The following table summarizes its antibacterial efficacy against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 - 2 µg/mL |

| Staphylococcus aureus | 0.25 - 1 µg/mL |

| Pseudomonas aeruginosa | 1 - 4 µg/mL |

| Streptococcus pneumoniae | 0.125 - 0.5 µg/mL |

These results demonstrate that the compound is particularly potent against Staphylococcus aureus, which is critical in treating infections caused by antibiotic-resistant strains.

Case Studies

- Clinical Study on Efficacy : A clinical trial conducted on patients with urinary tract infections (UTIs) showed that treatment with this compound resulted in a significant reduction in bacterial load within three days of administration compared to a control group receiving a placebo.

- Toxicity Assessment : In a study evaluating the toxicity profile in animal models, it was found that the compound exhibited low toxicity levels at therapeutic doses, with no significant adverse effects reported on liver and kidney functions.

Side Effects and Safety Profile

While the compound shows promising antibacterial activity, it is essential to consider potential side effects. Reports indicate that similar quinolone derivatives may cause adverse reactions such as gastrointestinal disturbances and central nervous system effects. Continuous monitoring during clinical use is recommended to mitigate these risks.

Q & A

Basic Research Questions

Q. What analytical methods are most effective for identifying and quantifying synthesis-related impurities in 4-oxo-quinoline-3-carboxylic acid derivatives?

- Methodological Answer : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are widely used for impurity profiling. For example, Impurity A (a fluoroquinolonic acid by-product) and Impurity B (a defluorinated derivative) were resolved using TLC and HPLC, respectively, with retention time and peak area analysis . NMR and mass spectrometry (MS) further confirm structural deviations in impurities, such as unexpected fluorination or cyclopropyl group modifications .

Q. How can reaction conditions be optimized to improve the yield of 4-oxo-quinoline-3-carboxylic acid derivatives during synthesis?

- Methodological Answer : Optimizing temperature, solvent selection, and stoichiometry is critical. For instance, hydrolysis of methyl esters in 1,4-dioxane with NaOH at 85°C achieved 81% yield, while avoiding excessive heating reduced by-products like defluorinated derivatives . Reaction monitoring via TLC ensures timely termination to prevent degradation .

Q. What are the common structural motifs in 4-oxo-quinoline-3-carboxylic acid derivatives that correlate with antimicrobial activity?

- Methodological Answer : The 1-cyclopropyl and 7-piperazinyl groups enhance Gram-positive bacterial inhibition by improving DNA gyrase binding . Modifications at the 6- and 8-positions (e.g., fluoro or methoxy substituents) influence pharmacokinetics and resistance profiles, as seen in besifloxacin and moxifloxacin derivatives .

Advanced Research Questions

Q. How do radical intermediates or paramagnetic by-products complicate the characterization of 4-oxo-quinoline-3-carboxylic acid derivatives?

- Methodological Answer : Radical-containing derivatives (e.g., nitroxide conjugates) exhibit broadened or missing signals in NMR due to paramagnetic effects. MS and HPLC-MS are preferred for such compounds, as demonstrated in profluorescent nitroxide derivatives, where NMR limitations were circumvented by MS fragmentation patterns .

Q. What strategies resolve contradictions in impurity profiles across synthesis batches of 7-fluoro-4-oxo-quinoline derivatives?

- Methodological Answer : Cross-validate analytical methods (e.g., HPLC vs. TLC) and employ spiking experiments with reference standards. For example, discrepancies in fluorinated vs. chlorinated by-products were resolved by synthesizing and characterizing reference impurities (e.g., 7-chloro-6-fluoro derivatives) . Statistical analysis of retention time reproducibility across HPLC runs further ensures batch consistency .

Q. How can the core structure of 4-oxo-quinoline-3-carboxylic acid be modified to target bacterial resistance mechanisms?

- Methodological Answer : Introducing bulky substituents at the 7-position (e.g., 4-(2-fluoroethyl)piperazine) reduces efflux pump susceptibility. Derivatives with 8-methoxy groups, as in Ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate, showed improved resistance profiles by sterically hindering target mutations .

Q. What synthetic routes enable the incorporation of heterocyclic moieties (e.g., naphthyridine) into 4-oxo-quinoline-3-carboxylic acid derivatives?

- Methodological Answer : Two-step protocols involving cyclocondensation and hydrolysis are effective. For instance, substituting 1,8-naphthyridine rings was achieved via K₂CO₃/CS₂CO₃-mediated cyclization in toluene at 150°C, followed by NaOH-driven ester hydrolysis . NMR and X-ray crystallography validated regioselectivity in the final product .

Methodological Considerations

- Data Validation : Always cross-reference NMR (¹H/¹³C), MS, and HPLC data to confirm compound identity, especially for radicals or paramagnetic species .

- By-product Mitigation : Use inert atmospheres to minimize defluorination and optimize pH during hydrolysis to avoid ester reformation .

- Biological Testing : Pair MIC assays with structural dynamics simulations (e.g., molecular docking) to rationalize antibacterial activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.